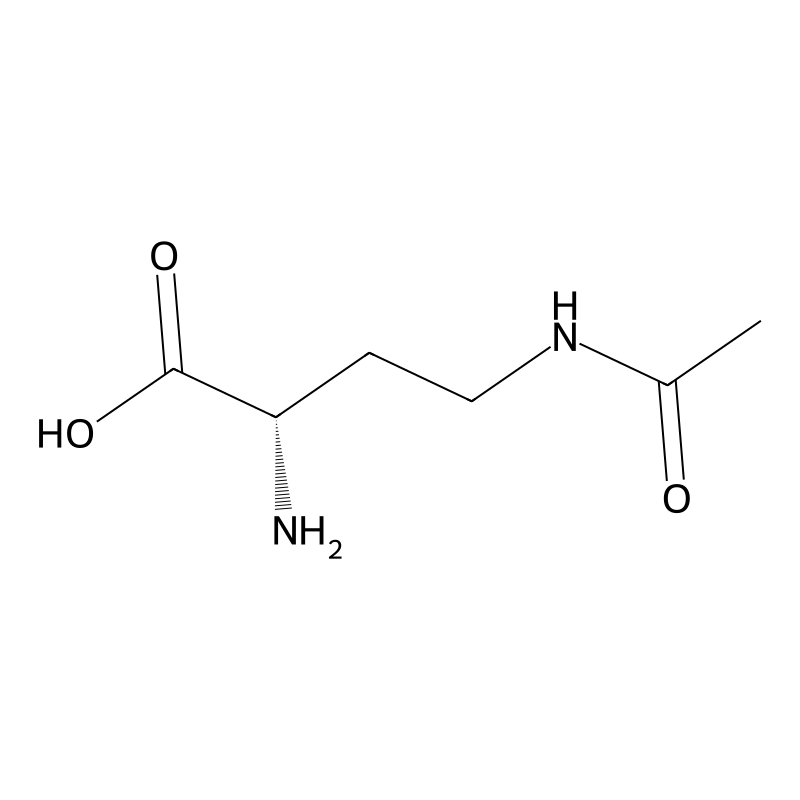(2S)-4-(acetylamino)-2-aminobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(2S)-4-(acetylamino)-2-aminobutanoic acid, also known as N-acetyl-L-2-aminobutyric acid, is a chiral compound with significant relevance in biochemical and pharmaceutical contexts. This amino acid derivative features an acetylamino group attached to the butanoic acid backbone, contributing to its unique properties. The compound's stereochemistry is crucial for its biological activity, as the (2S) configuration is associated with specific interactions in biological systems.
In biological systems, (2S)-4-(acetylamino)-2-aminobutanoic acid participates in several key reactions:
- Transamination: This compound can act as an amino donor in transamination reactions, facilitating the synthesis of other amino acids.
- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of bioactive amines.
- Acetylation: The acetyl group can be transferred to other substrates, influencing metabolic pathways.
These reactions are mediated by specific enzymes that enhance their efficiency and specificity within metabolic pathways
The biological activity of (2S)-4-(acetylamino)-2-aminobutanoic acid has been studied extensively:
Several methods exist for synthesizing (2S)-4-(acetylamino)-2-aminobutanoic acid:
- Enzymatic Synthesis: Utilizing specific enzymes such as transaminases to catalyze the reaction between suitable substrates.
- Chemical Synthesis: Traditional organic synthesis routes involve protecting group strategies and selective functionalization of starting materials like L-threonine or L-valine.
- Biotransformation: Microbial fermentation processes can also yield this compound through the metabolic pathways of certain microorganisms.
These methods vary in efficiency and environmental impact, with enzymatic methods often being more sustainable .
The applications of (2S)-4-(acetylamino)-2-aminobutanoic acid span several fields:
- Pharmaceuticals: It serves as a precursor for drugs targeting neurological disorders.
- Nutraceuticals: The compound is explored for its potential benefits in dietary supplements aimed at enhancing cognitive function.
- Research: It is used in studies investigating amino acid metabolism and neurobiology.
Interaction studies involving (2S)-4-(acetylamino)-2-aminobutanoic acid focus on its binding affinities and mechanisms of action:
- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors have revealed insights into its potential therapeutic effects.
- Molecular Docking Studies: Computational models have been employed to predict its binding affinity to various biological targets, enhancing understanding of its pharmacological profile .
Several compounds share structural similarities with (2S)-4-(acetylamino)-2-aminobutanoic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| L-Alanine | Simple amino acid | Fundamental building block for proteins |
| N-Acetyl-L-Alanine | Acetylated form of L-alanine | Enhanced stability and solubility |
| L-Valine | Branched-chain amino acid | Plays a role in muscle metabolism |
| L-Threonine | Hydroxyl group on the side chain | Important for protein synthesis |
Uniqueness of (2S)-4-(acetylamino)-2-aminobutanoic Acid
The unique combination of the acetylamino group and the specific stereochemistry distinguishes (2S)-4-(acetylamino)-2-aminobutanoic acid from similar compounds. Its ability to modulate neurotransmitter systems and participate in diverse bio








